molecular formula C23H19FN4O2 B2493381 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluorophenyl)urea CAS No. 119486-97-4

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluorophenyl)urea

Cat. No. B2493381
CAS RN: 119486-97-4
M. Wt: 402.429
InChI Key: QBJGCAMDCHNRMU-OAQYLSRUSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds with complex structures like the one , often involves reactions such as the reaction of isocyanates with amines or the condensation of carbamoyl phosphates with amines. Studies have demonstrated methods to achieve high yields and specific product characteristics through controlled reactions. For instance, Danilov et al. (2020) explored the synthesis of N,N′-Disubstituted ureas with polycyclic fragments, yielding promising results as inhibitors (Danilov, Burmistrov, Rasskazova, & Butov, 2020).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for understanding their properties and potential applications. Alonso et al. (2020) conducted regiospecific synthesis and structural studies on diazepin-ones, providing insights into the molecular conformation and dynamics of similar compounds through X-ray crystallography and NMR spectroscopy (Alonso et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of urea derivatives, including reactivity, stability, and interactions with other molecules, are essential for their application in various fields. Research by Siddiqui et al. (2013) on NHC-catalyzed synthesis of 1,3-diazepanes from ureas reveals the potential for creating complex molecules through efficient reactions (Siddiqui et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical use of these compounds. For example, Yano et al. (1996) investigated polymorphs of a benzodiazepine derivative, highlighting the importance of physical properties in drug formulation and absorption (Yano et al., 1996).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, and reactivity towards various reagents, is vital for the application and synthesis of new compounds. Research on the synthesis and antimicrobial activity of substituted phenyl ureas by Haranath et al. (2007) provides insights into the chemical behavior and potential applications of these compounds (Haranath et al., 2007).

Scientific Research Applications

Radioiodinatable Benzodiazepines for Tumor Targeting

  • Research Application: This compound was used to develop novel radioiodinated 1,4-benzodiazepines as antagonists for cholecystokinin types 1 and 2 receptors. These were characterized in vitro and assessed for binding to human tumor tissues, showing potential for in vivo tumor targeting (Akgün et al., 2009).

Antiproliferative Activities Against Cancer Cell Lines

  • Research Application: A series of derivatives, including this compound, were synthesized and evaluated for their antiproliferative activities against melanoma and hematopoietic cell lines. Some compounds exhibited potent activities, suggesting potential use in cancer therapeutics (Lee et al., 2018).

Gamma-Secretase Inhibitors for Alzheimer's Disease

  • Research Application: Novel benzodiazepine-containing gamma-secretase inhibitors, potentially useful in Alzheimer's disease, were designed incorporating this compound. These showed high potency in vitro, making them candidates for further study (Churcher et al., 2003).

Analgesic Modulators for TRPV1

  • Research Application: Derivatives of this compound were designed and synthesized as analgesic modulators for the Transient receptor potential vanilloid 1 (TRPV1). They exhibited potent activity and good aqueous solubility, making them promising for pain management (Liu et al., 2018).

Enhancing Bioavailability of Poorly Water-Soluble Compounds

  • Research Application: Polymorphs of a related compound were studied to improve dissolution and absorption. Techniques like solid dispersion and wet grinding were employed, enhancing the bioavailability of these compounds (Yano et al., 1996).

Synthesis and Structural Studies of Diazepines

  • Research Application: This compound was used in regiospecific synthesis and structural studies of diazepines. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Alonso et al., 2020).

Synthesis of Novel Derivatives for Pharmacological Screening

  • Research Application: A series of novel derivatives, including this compound, were synthesized for pharmacological screening. They were evaluated for antimicrobial, analgesic, and anti-inflammatory activities, showing the versatility of these compounds in medical research (Bhat et al., 2014).

properties

IUPAC Name

1-(3-fluorophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c1-28-19-13-6-5-12-18(19)20(15-8-3-2-4-9-15)26-21(22(28)29)27-23(30)25-17-11-7-10-16(24)14-17/h2-14,21H,1H3,(H2,25,27,30)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJGCAMDCHNRMU-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluorophenyl)urea

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